molecular formula C10H12F3N B3224539 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline CAS No. 1234014-85-7

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline

Cat. No.: B3224539
CAS No.: 1234014-85-7
M. Wt: 203.20
InChI Key: KXTYUOPCDWGZQW-UHFFFAOYSA-N
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Description

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of a trifluoromethyl group attached to a methylpropan-2-yl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline typically involves the reaction of aniline with a trifluoromethyl-containing reagent. One common method is the Friedel-Crafts alkylation, where aniline reacts with 1,1,1-trifluoro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro-4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline.

    Reduction: this compound.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
  • 1,1,1-Trifluoro-2-propanol

Uniqueness

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline is unique due to its specific structural features, such as the trifluoromethyl group and the aniline moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-9(2,10(11,12)13)7-3-5-8(14)6-4-7/h3-6H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTYUOPCDWGZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline
Reactant of Route 2
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4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline
Reactant of Route 4
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4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline
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4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline
Reactant of Route 6
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline

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